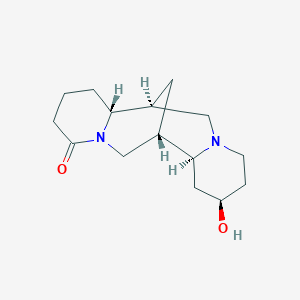
13beta-Hydroxylupanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Compound 13 can be synthesized through a series of organic reactions involving the formation of key intermediates. The synthesis typically involves the use of specific reagents and catalysts to achieve the desired molecular structure. For instance, the preparation of Compound 13 may involve the use of azides and alkynes in a “click” reaction to form triazole-linked structures .
Industrial Production Methods: Industrial production of Compound 13 would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Compound 13 undergoes various chemical reactions, including:
Oxidation: Compound 13 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within Compound 13.
Substitution: Substitution reactions can be used to introduce different substituents into the molecular structure of Compound 13
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Compound 13 may yield oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced analogs .
Aplicaciones Científicas De Investigación
Compound 13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study AMPK activation and its downstream effects.
Biology: Investigated for its role in regulating cellular energy metabolism and its potential to modulate various biological pathways.
Medicine: Explored for its therapeutic potential in treating metabolic disorders, cancer, and neurodegenerative diseases.
Mecanismo De Acción
Compound 13 exerts its effects by selectively activating the α1 subunit of AMPK. This activation leads to the phosphorylation of downstream targets involved in cellular energy homeostasis. The interaction of Compound 13 with the α1 subunit enhances AMPK activity, resulting in the inhibition of mammalian target of rapamycin complex 1 (mTORC1) signaling and the promotion of cellular energy balance .
Comparación Con Compuestos Similares
Compound C2: Another AMPK activator with similar properties but different selectivity and potency.
AICAR: A widely studied AMPK activator with distinct molecular targets and pathways.
Metformin: A commonly used anti-diabetic drug that also activates AMPK through different mechanisms
Uniqueness of Compound 13: Compound 13 is unique due to its high selectivity for the α1 subunit of AMPK, which allows for targeted activation and specific downstream effects. This selectivity distinguishes it from other AMPK activators and makes it a valuable tool for studying AMPK-related pathways and developing targeted therapies .
Propiedades
Fórmula molecular |
C15H24N2O2 |
|---|---|
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
(1S,2R,9S,10S,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12+,13+,14-/m0/s1 |
Clave InChI |
JVYKIBAJVKEZSQ-QNSTZXKLSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@@H](CCN4C3)O |
SMILES canónico |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


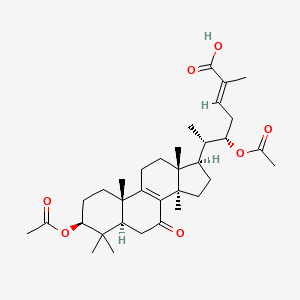
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)

![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)
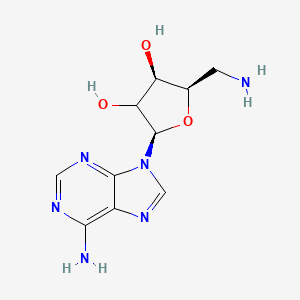


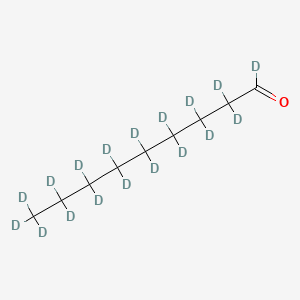

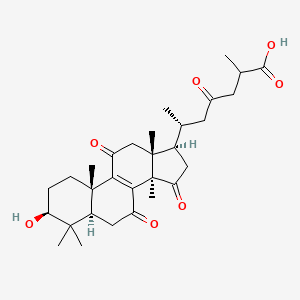
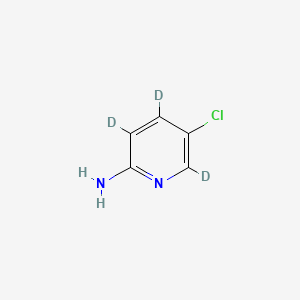

![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)

